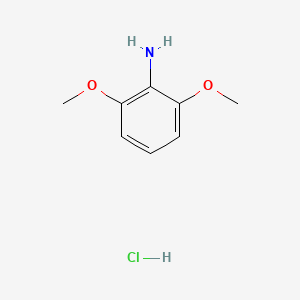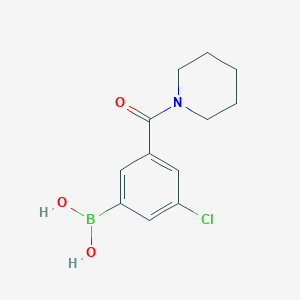
(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid
Vue d'ensemble
Description
“(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C7H8BClN2O3 . It has an average mass of 214.414 Da and a monoisotopic mass of 214.031647 Da .
Molecular Structure Analysis
The molecular structure of “(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid” consists of a phenyl ring substituted with a boronic acid, a hydrazinecarbonyl group, and a chlorine atom .Applications De Recherche Scientifique
Organoboron(III) Complexes with Bioactive Schiff Bases
A study by Biyala, Fahmi, and Singh (2004) explored the synthesis of organoboron(III) complexes using phenylboronic acid. The complexes showed promising antimicrobial activity against various pathogenic fungi and bacteria, suggesting potential applications in developing antimicrobial agents (Biyala, Fahmi, & Singh, 2004).
Optical Modulation of Phenyl Boronic Acid-Grafted Nanotubes
Mu et al. (2012) studied phenyl boronic acids grafted to polyethylene glycol-wrapped single-walled carbon nanotubes. The research revealed a clear link between SWNT photoluminescence quantum yield and the structure of boronic acid, indicating potential applications in optical modulation and saccharide recognition (Mu et al., 2012).
Hydrazone and Heterocyclic Products Formation
Gu et al. (2017) investigated the reaction of alkyl carbohydrazides with ortho-formylphenylboronic acid, leading to the formation of a mixture of hydrazone and heterocyclic products. The study provides insights into the reversible nature of boron-nitrogen bonds in heterocycles, which could be relevant in the design of boronic acid-based bioconjugates (Gu et al., 2017).
Multifunctional Compounds with Aminophosphonic Acid
Zhang et al. (2017) synthesized derivatives introducing an aminophosphonic acid group into a boronic acid. The resulting compounds offer new opportunities for applications in medicine, agriculture, and industrial chemistry due to their multifunctional nature (Zhang et al., 2017).
Fluorescence Quenching by Boronic Acid Derivatives
Geethanjali et al. (2015) conducted a fluorescence quenching study with boronic acid derivatives, indicating the impact of conformational changes on the fluorescence properties. This study provides a basis for the development of sensors or other fluorescence-based applications (Geethanjali et al., 2015).
Propriétés
IUPAC Name |
[3-chloro-4-(hydrazinecarbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClN2O3/c9-6-3-4(8(13)14)1-2-5(6)7(12)11-10/h1-3,13-14H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSCPZNIWIKQJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NN)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657342 | |
| Record name | [3-Chloro-4-(hydrazinecarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid | |
CAS RN |
850589-37-6 | |
| Record name | [3-Chloro-4-(hydrazinecarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride](/img/structure/B1418359.png)






![Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride](/img/structure/B1418369.png)
